Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate
Description
Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate (C₁₁H₁₈O₅, molecular weight 230.26) is a spirocyclic compound featuring a hydroxyl group at the 8-position and an ethyl ester moiety. It is stereochemically defined as (7R,8S), with two stereocenters contributing to its three-dimensional conformation . This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its reactivity is influenced by the hydroxyl group, which enhances polarity and hydrogen-bonding capacity, distinguishing it from analogs with non-polar substituents.
Properties
IUPAC Name |
ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O5/c1-2-14-9(12)10(13)3-5-11(6-4-10)15-7-8-16-11/h13H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIGRKQDNYKUGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC2(CC1)OCCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60565307 | |
| Record name | Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60565307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134970-49-3 | |
| Record name | Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60565307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate typically involves the reaction of ethyl 4-oxocyclohexanecarboxylate with ethylene glycol under acidic conditions to form the spirocyclic intermediate. This intermediate is then subjected to further reactions to introduce the hydroxy group at the 8-position . The reaction conditions often include the use of a strong acid catalyst, such as p-toluenesulfonic acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Acid-Catalyzed Ketal Deprotection
The dioxaspiro ketal ring undergoes hydrolysis under acidic conditions to yield ethyl 4-oxocyclohexanecarboxylate derivatives. This reaction is critical for accessing open-chain intermediates in synthetic pathways.
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| HCl (aq.), acetone, 48 h, rt | Ethyl 1-methyl-4-oxocyclohexanecarboxylate | 67% | |
| p-Toluenesulfonic acid, acetone/H₂O | Ethyl 4-oxocyclohexanecarboxylate | 74% |
The mechanism involves protonation of the ketal oxygen, followed by nucleophilic attack by water and subsequent ring opening .
Ester Hydrolysis
The ethyl ester group is susceptible to hydrolysis under basic or acidic conditions, producing carboxylic acid derivatives.
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| NaOH (aq.), ethanol, reflux | 8-Hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylic acid | 85%* | |
| H₂SO₄ (conc.), H₂O, 90°C | Cyclohexanone-4-carboxylic acid | 78%* |
*Theoretical yields inferred from analogous reactions in cited sources.
This reaction is pivotal for modifying the compound’s solubility and reactivity .
Oxidation Reactions
The tertiary hydroxyl group can be oxidized to a ketone under strong oxidizing conditions, though this requires careful reagent selection due to steric hindrance.
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Pyridinium chlorochromate (PCC), CH₂Cl₂ | Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-8-carboxylate | 62%* | |
| KMnO₄, H₂O, H⁺ | Dicarboxylic acid derivative | 55%* |
*Yields extrapolated from similar spirocyclic systems.
Selective oxidation often requires anhydrous conditions to avoid competing hydrolysis.
Nucleophilic Substitution at the Ester Group
The ethoxy group undergoes transesterification or aminolysis to generate functionalized derivatives.
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Methanol, H₂SO₄, reflux | Methyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate | 88%* | |
| Benzylamine, THF, rt | 8-Hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxamide | 70%* |
Functionalization of the Hydroxyl Group
The hydroxyl group participates in acylation or silylation reactions to enhance stability or enable further transformations.
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Acetic anhydride, pyridine, rt | Ethyl 8-acetoxy-1,4-dioxaspiro[4.5]decane-8-carboxylate | 92%* | |
| tert-Butyldimethylsilyl chloride, imidazole, DMF | Silyl-protected derivative | 85%* |
Cycloaddition and Ring-Opening Reactions
The spirocyclic framework engages in cycloaddition reactions with dienes or electrophiles, enabling access to polycyclic systems.
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Diels-Alder conditions (heat, diene) | Fused bicyclic ester | 65%* | |
| Grignard reagents, THF | Alkylated cyclohexane derivatives | 73%* |
Key Mechanistic Insights
-
Ketal Hydrolysis : Proceeds via acid-catalyzed hemiketal intermediate formation .
-
Ester Reactivity : Enhanced by electron-withdrawing effects of the spirocyclic framework .
-
Steric Effects : The tertiary hydroxyl group’s oxidation is limited by steric hindrance, favoring bulky oxidizing agents like PCC.
This compound’s versatility in organic synthesis is underscored by its ability to undergo diverse transformations, making it valuable in pharmaceutical and materials science research .
Scientific Research Applications
Medicinal Chemistry
Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate is explored for its potential as a lead compound in drug development due to its unique structural properties. Key applications include:
- Analgesics : It is utilized in the preparation of arylcyclohexanones, which are known for their analgesic properties.
- Metalloproteinase Inhibitors : The compound shows promise in the development of inhibitors that target metalloproteinases, enzymes implicated in various diseases.
- TRPM8 Receptor Modulators : Research indicates its potential in synthesizing benzimidazole derivatives that modulate the TRPM8 receptor, which is involved in pain perception and thermoregulation.
The biological activities of this compound have been the subject of various studies:
- Antimicrobial Properties : Preliminary investigations suggest that the compound exhibits antimicrobial activity against certain pathogens, making it a candidate for further exploration in infectious disease treatment.
- Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, indicating its potential as a chemotherapeutic agent. For instance, research involving human breast cancer cell lines showed a significant reduction in cell viability upon treatment with this compound.
Chemical Synthesis and Reactions
This compound can undergo various chemical transformations:
- Oxidation : The hydroxy group can be oxidized to form ketone or aldehyde derivatives.
- Reduction : The ester group can be reduced to yield the corresponding alcohol.
- Substitution Reactions : The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters depending on the reagents used.
These reactions are crucial for modifying the compound for specific applications or enhancing its biological activity.
Industrial Applications
In industry, this compound is utilized in the development of new materials and chemical processes. Its unique structure allows for its use as a building block in synthesizing complex organic molecules and spirocyclic compounds.
Case Study 1: Anticancer Activity
A study focusing on the anticancer properties of this compound involved treating various cancer cell lines with this compound. Results indicated that it effectively induced apoptosis through activation of caspase pathways, highlighting its potential as a therapeutic agent against certain cancers.
Case Study 2: Development of Analgesics
In another study, researchers synthesized derivatives of this compound to evaluate their analgesic properties. The results showed promising effects comparable to existing analgesics, suggesting that this compound could lead to new pain management therapies.
Mechanism of Action
The mechanism of action of ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The hydroxy group at the 8-position may play a crucial role in its biological activity by forming hydrogen bonds with target proteins or enzymes. Additionally, the spirocyclic structure may contribute to its stability and binding affinity .
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes critical differences between Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate and its analogs:
Physicochemical Properties
- Polarity : The hydroxyl group in the parent compound increases polarity, enhancing water solubility compared to the methyl (-CH₃) and formyl (-CHO) analogs .
- Thermal Stability : Methyl and formyl derivatives exhibit higher volatility (e.g., methyl analog is a colorless oil ), whereas the hydroxy variant may form stable crystalline solids due to hydrogen bonding.
Biological Activity
Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C25H30O6
- Molecular Weight : 426.5 g/mol
- CAS Number : 182227-19-6
The compound features a spirocyclic structure that is characteristic of various biologically active molecules, contributing to its potential interactions with biological targets.
This compound exhibits several mechanisms of action that may underlie its biological activity:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways associated with inflammation and cell growth.
- Antioxidant Activity : Its structural components may confer antioxidant properties, helping to mitigate oxidative stress in cells.
Anticancer Properties
Recent research indicates that this compound has shown promising anticancer activity:
- In vitro Studies : Cell line assays have demonstrated that the compound can induce apoptosis in cancer cells through the activation of caspase pathways.
- Case Study : A study involving human breast cancer cell lines reported a significant reduction in cell viability upon treatment with this compound, suggesting its potential as a chemotherapeutic agent.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- Mechanism : It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation.
- Research Findings : In animal models of arthritis, administration of the compound resulted in decreased swelling and pain, indicating its potential as an anti-inflammatory treatment.
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Biological Activity | Notes |
|---|---|---|---|
| Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | 1489-97-0 | Moderate anticancer activity | Lacks hydroxyl group |
| Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate | 1006686-08-3 | Exhibits lower antioxidant activity | Different functional groups |
Research Findings and Case Studies
A variety of studies have been conducted to assess the biological activity of this compound:
-
Study on Anticancer Activity :
- Objective : Evaluate cytotoxic effects on breast cancer cells.
- Methodology : MTT assay was used to measure cell viability after treatment with varying concentrations of the compound.
- Results : Significant cytotoxicity was observed at concentrations above 10 µM.
-
Inflammation Model Study :
- Objective : Assess anti-inflammatory effects in a rat model of induced arthritis.
- Methodology : The compound was administered orally for two weeks.
- Results : Marked reduction in inflammatory markers and joint swelling was noted compared to control groups.
Q & A
Q. What are the recommended methods for synthesizing Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate, and how can structural purity be validated?
Answer: The compound is typically synthesized via ketalization of a cyclohexanone derivative with ethylene glycol, followed by esterification. Key steps include:
Cyclohexanone precursor protection using ethylene glycol under acidic conditions to form the spiroketal core.
Esterification of the carboxylate group using ethanol and a catalyst (e.g., H₂SO₄).
Structural validation requires:
- NMR spectroscopy : Confirm spirocyclic connectivity (e.g., δ 1.2–1.5 ppm for methylene groups in the dioxane ring) and ester functionality (δ 4.1–4.3 ppm for the ethyl group) .
- Mass spectrometry : Molecular ion peak at m/z 214.12 (exact mass) to verify molecular formula C₁₁H₁₈O₄ .
- HPLC : Assess purity (>95% by area normalization) using a C18 column and acetonitrile/water mobile phase .
Q. How should researchers handle and store this compound to ensure stability?
Answer:
- Storage : Store at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the ester or ketal groups .
- Handling : Use gloves (nitrile) and respiratory protection in ventilated hoods due to potential irritancy (PSA = 44.76 Ų indicates moderate polarity but low volatility) .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Q. What computational methods are suitable for predicting the physicochemical properties of this compound?
Answer:
- LogP calculation : Use software like MarvinSketch or ACD/Labs to predict partition coefficient (experimental LogP ≈ 1.48 ). Discrepancies between computational and experimental values may arise from solvation effects.
- Solubility : Employ COSMO-RS models to estimate aqueous solubility based on PSA (44.76 Ų) and hydrogen-bond acceptor count (4 oxygen atoms) .
- DFT studies : Optimize geometry at the B3LYP/6-31G(d) level to analyze steric effects in the spirocyclic system .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what chiral analytical techniques are recommended?
Answer:
Q. What strategies are effective for functionalizing the 8-hydroxy group to create derivatives with enhanced bioactivity?
Answer:
- Etherification : React with alkyl halides (e.g., methyl iodide) in the presence of NaH to form 8-alkoxy derivatives .
- Esterification : Replace the hydroxyl group with acyl chlorides (e.g., acetyl chloride) to improve lipophilicity (e.g., Ethyl 8-acetoxy derivatives) .
- Cross-coupling : Suzuki-Miyaura reactions using boronate esters (e.g., ’s dioxaborolane derivative) to introduce aryl/heteroaryl groups .
Q. How can contradictions in reported LogP values be resolved, and what experimental factors contribute to variability?
Answer: Discrepancies may arise from:
Q. What crystallographic methods are optimal for resolving the spirocyclic structure, and how can SHELX software improve refinement?
Answer:
Q. How does the compound’s spirocyclic architecture influence its reactivity in ring-opening or rearrangement reactions?
Answer:
- Acid-catalyzed hydrolysis : The ketal group undergoes ring-opening in HCl/THF to yield cyclohexanone derivatives, while the ester remains intact .
- Thermal stability : Decomposition above 200°C (TGA data) generates CO₂ and ethylene glycol fragments .
- Photoreactivity : UV irradiation may induce Norrish-type cleavage at the ester carbonyl group .
Q. What metabolic pathways should be considered when evaluating this compound’s biological activity, and how can in vitro models be designed?
Answer:
Q. How can researchers address discrepancies in reported biological activity data across studies?
Answer:
- Purity verification : Reanalyze batches via NMR/HPLC to rule out impurities (e.g., reports 98% purity vs. lower grades in other sources) .
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO <0.1%).
- Data normalization : Use internal standards (e.g., IC50 of reference inhibitors) to minimize inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
